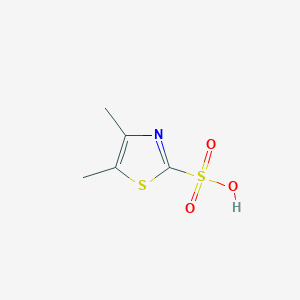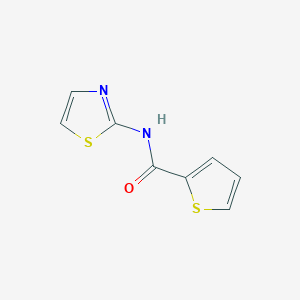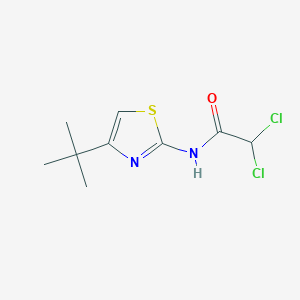
2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dibutylthiophene with 2-thienylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiophene ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated thiophenes.
Applications De Recherche Scientifique
2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of 2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with voltage-gated sodium channels can result in anesthetic effects, while its interaction with cellular proteins can induce anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dibutylthiophene
- 2-Thienylboronic acid
- 2,2’:5’,2’'-Terthiophene
Uniqueness
2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butyl groups and a thienyl group enhances its solubility, stability, and potential for diverse applications compared to other thiophene derivatives.
Propriétés
Formule moléculaire |
C22H26S2 |
|---|---|
Poids moléculaire |
354.6g/mol |
Nom IUPAC |
2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene |
InChI |
InChI=1S/C22H26S2/c1-3-5-9-17-15-20(22-12-8-14-24-22)18(10-6-4-2)16-19(17)21-11-7-13-23-21/h7-8,11-16H,3-6,9-10H2,1-2H3 |
Clé InChI |
XCAVGRBZSYCJPM-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=C(C=C1C2=CC=CS2)CCCC)C3=CC=CS3 |
SMILES canonique |
CCCCC1=CC(=C(C=C1C2=CC=CS2)CCCC)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7-Dimethylimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B372271.png)
![1-[2-(Dimethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B372273.png)
![3,6-dimethyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium](/img/structure/B372274.png)

![2,2,2-Trichloro-1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B372276.png)



![5-Tert-butyl-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B372285.png)


